tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate
Description
tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core modified with a 1,2,4-triazole moiety and a tert-butyl carbamate protecting group. The aminoethyl substituent on the triazole ring introduces a primary amine functionality, which may enhance solubility and serve as a handle for further derivatization in drug discovery.
Properties
Molecular Formula |
C13H24N6O2 |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
tert-butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N6O2/c1-9(14)10-15-11(17-16-10)18-5-7-19(8-6-18)12(20)21-13(2,3)4/h9H,5-8,14H2,1-4H3,(H,15,16,17) |
InChI Key |
DUDFLARIJYDUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)N2CCN(CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl Piperazine-1-carboxylate Core
The starting point is often piperazine-1-carboxylic acid tert-butyl ester , prepared by Boc-protection of piperazine. This compound serves as the nucleophilic amine component for further functionalization.
Formation of the 1,2,4-Triazole Substituent
The 1,2,4-triazole ring is typically constructed via cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors.
One approach is the condensation of hydrazine or substituted hydrazines with nitriles bearing the desired substituents, followed by cyclization under acidic or basic conditions to yield the triazole ring.
Alternatively, the triazole ring can be introduced via a metal-catalyzed cross-coupling reaction between a halogenated piperazine derivative and a triazole moiety.
Introduction of the 1-Aminoethyl Group at the 5-Position of the Triazole
The 1-aminoethyl substituent can be introduced by nucleophilic substitution or reductive amination on a precursor bearing a suitable leaving group or carbonyl functionality at the 5-position of the triazole.
- For example, a 5-formyl-1,2,4-triazole intermediate can be subjected to reductive amination with ammonia or a primary amine source, followed by reduction to install the 1-aminoethyl group.
Photocatalytic and Click Chemistry Approaches
Photocatalytic One-Step Synthesis of Boc-Protected Piperazine Derivatives
A notable environmentally friendly method involves the use of acridine salt as a visible-light photocatalyst to couple 2-aminopyridine derivatives with piperazine-1-tert-butyl formate in the presence of an oxidant under oxygen atmosphere. This method yields tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate analogs with high yield (~95%) and reduced byproducts.
Though this exact method is for aminopyridine derivatives, its principles can be adapted for triazole derivatives by modifying the amine and heterocyclic partners accordingly.
Cu(I)-Catalyzed One-Pot Click Chemistry for Triazole-Piperazine Derivatives
A highly efficient and rapid method to synthesize tert-butyl-4-substituted triazolo piperazine carboxylates involves Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry):
tert-Butyl 4-propioloylpiperazine-1-carboxylate reacts with substituted azides in the presence of CuI catalyst and DIPEA base in DMF at 0 °C for 5 minutes.
This yields tert-butyl 4-(1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylates with high purity (>95%) and excellent isolated yields (~90–97%).
Though the reported triazole is 1,2,3-triazole, similar click chemistry approaches can be adapted to 1,2,4-triazole synthesis by using appropriate azide and alkyne precursors or via post-cyclization modifications.
Representative Experimental Procedure (Adapted)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Boc protection of piperazine: piperazine + Boc2O, base, solvent (e.g., dichloromethane), room temperature | tert-Butyl piperazine-1-carboxylate |
| 2 | Preparation of 5-substituted 1,2,4-triazole intermediate: hydrazine + nitrile or amidine, acidic/basic cyclization | 5-formyl-1,2,4-triazole or halogenated triazole |
| 3 | Coupling of triazole to Boc-piperazine: nucleophilic substitution or metal-catalyzed cross-coupling | tert-Butyl 4-(5-substituted 1,2,4-triazol-3-yl)piperazine-1-carboxylate |
| 4 | Introduction of 1-aminoethyl group: reductive amination of 5-formyl triazole derivative with ammonia or amine | tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
Analytical and Purification Data
Purification is typically carried out by column chromatography using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol gradients).
Characterization includes:
NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and chemical shifts consistent with Boc, piperazine, triazole, and aminoethyl groups.
Mass spectrometry for molecular weight confirmation.
Elemental analysis to verify purity.
Yields reported for analogous compounds via click chemistry and photocatalytic methods range from 90% to 97%, indicating high efficiency.
Summary Table of Key Synthetic Parameters
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group.
Reduction: Reduction reactions can occur at the triazole ring.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates.
Major Products:
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Biological Activity: The compound and its derivatives have shown potential antibacterial and antifungal activities.
Medicine:
Drug Development: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry:
Chemical Intermediates: Used as intermediates in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate involves its interaction with biological macromolecules. The piperazine ring provides conformational flexibility, allowing the compound to interact favorably with enzymes and receptors. The triazole moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include piperazine-triazole derivatives with variations in substituents, which influence physicochemical properties and biological activity.
Key Observations :
- The aminoethyl group in the target compound provides a polar, nucleophilic site absent in analogues with chloroacetamido () or trifluoromethoxy () substituents.
- Bulkier substituents (e.g., morpholino-thieno-isoquinoline in ) may reduce solubility compared to the target compound’s simpler triazole-ethylamine motif.
Key Observations :
- Boc protection/deprotection is a universal strategy ().
- The target compound’s aminoethyl group may require selective protection to avoid side reactions during synthesis.
Stability and Reactivity
- Compound 1a/1b (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate): Degrades in simulated gastric fluid due to oxazolidinone ring instability .
- Chloroacetamido Analogue (): Electrophilic chloroamide may confer reactivity toward nucleophiles (e.g., thiols), limiting in vivo stability.
Biological Activity
tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine and triazole derivatives. Its structure includes a piperazine ring, a triazole moiety, and a tert-butyl group, which enhances its lipophilicity and potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N6O2
- Molecular Weight : 282.34 g/mol
- IUPAC Name : this compound
The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound can be attributed to its ability to modulate specific enzymes and receptors involved in various physiological processes. The presence of the triazole ring is particularly significant as triazoles are known to interact with multiple biological pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It has the potential to modulate receptors linked to neurotransmission and other cellular processes.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound through in vitro and in vivo models:
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound could significantly reduce the release of pro-inflammatory cytokines such as IL-1β in macrophage models stimulated with LPS/ATP. The concentration-dependent inhibition suggests a robust anti-inflammatory potential (see Table 1) .
| Concentration (µM) | IL-1β Release Inhibition (%) |
|---|---|
| 10 | 19.4 ± 0.4 |
| 50 | 29.1 ± 4.8 |
- Neuroprotective Effects : Additional research indicated that the compound could exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cell lines .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various triazole derivatives, including this compound. Results indicated that at concentrations above 10 µM, the compound effectively inhibited IL-1β release from activated macrophages by up to 29%, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Neuroprotection
In a neuroprotection assay using SH-SY5Y neuronal cells exposed to oxidative stress, this compound showed significant protective effects by reducing cell death rates and maintaining mitochondrial function. This suggests a possible therapeutic role in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
